molecular formula C16H12O5S B2514902 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate CAS No. 869080-74-0

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No. B2514902
CAS RN: 869080-74-0
M. Wt: 316.33
InChI Key: QGHVRIARKCEZEX-UHFFFAOYSA-N
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Description

The compound 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can shed light on the chemical behavior and properties of similar molecules. The first paper describes the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides through a photo-induced reaction involving N-(2-iodoaryl)acrylamide and sulfur dioxide under ultraviolet irradiation . The second paper discusses the green synthesis of novel triflouromethyl-1H-benzo[f]chromenes using a catalyst that promotes the condensation of aromatic compounds at room temperature . These studies provide insights into the synthesis and properties of chromene derivatives and related sulfonate compounds.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods, including photo-induced reactions and green chemistry approaches. The first paper outlines a catalyst-free method that generates (2-oxoindolin-3-yl)methanesulfonohydrazides, which are structurally related to this compound, by using ultraviolet light to induce a reaction between N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine . This method highlights the potential for synthesizing sulfonate-containing chromene derivatives without the need for metal catalysts or harsh conditions. The second paper presents a green synthesis approach for triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst . This approach emphasizes the importance of environmentally friendly synthesis methods that also allow for the recovery and reuse of the catalyst.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. In the case of this compound, the methanesulfonate group would be attached to the seventh position of the chromene ring. The papers do not directly analyze the molecular structure of this specific compound, but the structural data from the synthesized triflouromethyl-1H-benzo[f]chromenes, as confirmed by NMR and FTIR spectral data, can provide insights into the general features of chromene derivatives .

Chemical Reactions Analysis

The chemical reactivity of chromene derivatives can be influenced by the presence of functional groups such as the methanesulfonate moiety. The first paper suggests that the sulfonyl group can be incorporated into the molecule through a radical cyclization followed by sulfur dioxide insertion . This indicates that chromene derivatives with sulfonate groups might undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. The green synthesis approach described in the second paper implies that the triflouromethyl-1H-benzo[f]chromenes are stable at room temperature and can be synthesized without the use of additional organic solvents . This suggests that similar chromene derivatives might also exhibit stability under mild conditions and could potentially be synthesized using eco-friendly methods. The ability to recover and recycle the catalyst used in the synthesis also points to the potential for sustainable production of such compounds.

Scientific Research Applications

Synthesis and Characterization

  • Selective Hydrolysis : Chan, Cox, and Sinclair (2008) studied the hydrolysis of methanesulfonate esters, which are crucial in the synthesis of complex molecules. This research is relevant for understanding the behavior of compounds like 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate in various pH environments, especially for their selective removal in synthetic processes (Chan, Cox, & Sinclair, 2008).

Biological and Antimicrobial Properties

  • Antibacterial Effects : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, closely related to this compound, and evaluated their antibacterial activities. This research highlights the potential of coumarin derivatives in combating bacterial infections (Behrami & Dobroshi, 2019).
  • Cytotoxic Effects in Cancer Research : Musa et al. (2015) evaluated the cytotoxic effects of various coumarin derivatives, including methanesulfonyl phenyl variants, on human lung cancer cell lines. Their findings suggest the potential of these compounds in developing new anticancer therapies (Musa et al., 2015).

Chemical Reactions and Interactions

  • OH-Radical-Induced Oxidation : Flyunt et al. (2001) investigated the reactions involving methanesulfonyl radicals, which could provide insights into the chemical behavior of methanesulfonate esters like this compound under oxidative conditions (Flyunt et al., 2001).
  • Protonation Studies in Sulfuric Acid : Koeberg-Telder et al. (2010) explored the protonation of compounds including phenyl methanesulfonate in concentrated sulfuric acid. This study is relevant for understanding the acid-base behavior of related compounds (Koeberg-Telder et al., 2010).

Applications in Bioimaging and Sensor Development

  • Two-Photon Fluorescence Probes : Wang et al. (2019) developed two-photon fluorescence probes based on diethylaminecoumarin skeletons for mitochondria imaging and detection of sulfite/bisulfite in living cells. The study demonstrates the application of coumarin derivatives in advanced bioimaging techniques (Wang et al., 2019).

Future Directions

The future directions for “2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” could involve further exploration of its potential applications in bioorganic chemistry, molecular recognition, materials science, and medicinal chemistry, given the diverse biological and pharmacological activities exhibited by related coumarin-based compounds .

properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)20-15(12)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHVRIARKCEZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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